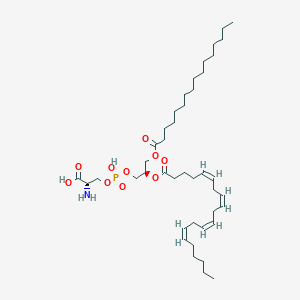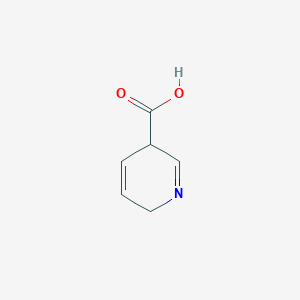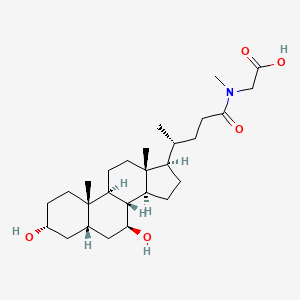
Hydrabamine(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrabamine(1+) is an ammonium ion derivative. It is a conjugate base of a hydrabamine(2+). It is a conjugate acid of a hydrabamine.
Scientific Research Applications
Multiorgan Effects and Detection
Biochemical Impact Assessment : Hydrazine, a component related to Hydrabamine, has been extensively studied for its impact on multiple organs. Notably, the chemical composition of liver, kidney, and brain tissues changes significantly upon hydrazine exposure, indicating its potential for studying biochemical pathways and toxicological effects (Garrod et al., 2005).
CO2 Capture Potential : Research has demonstrated the effectiveness of aqueous hydrazine in capturing CO2, suggesting its potential application in environmental protection and industrial processes, with a notable absorption capacity and rate, marking it as a potential candidate for post-combustion CO2 capture applications (Lee et al., 2014).
Industrial and Environmental Applications
Propellant and Industrial Applications : Hydrazine and its derivatives, due to their unique properties, serve as rocket fuels, gas generators, and are utilized in various industrial applications including corrosion control, metal plating, and reduction of noble-metal catalysts. These compounds also find applications in agriculture, water treatment, and pharmaceuticals, showcasing their versatility in various industrial sectors (Schiessl, 2000).
Detection and Monitoring : The development of probes and chemodosimeters for the selective detection of hydrazine highlights its significance in environmental monitoring and industrial safety. These detection methods are crucial for monitoring hydrazine levels in various settings, ensuring safety and compliance with environmental standards (Goswami et al., 2013).
Recovery and Recycling : The research on membrane separation techniques for the recovery of hydrazine from aqueous solutions indicates its potential in enhancing the efficiency and safety of industrial processes. This approach can lead to more sustainable and cost-effective practices in the chemical industry (Sunitha et al., 2011).
properties
Molecular Formula |
C42H65N2+ |
|---|---|
Molecular Weight |
598 g/mol |
IUPAC Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl-[2-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]ethyl]azanium |
InChI |
InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/p+1/t37-,38-,39-,40-,41+,42+/m0/s1 |
InChI Key |
XGIHQYAWBCFNPY-AZOCGYLKSA-O |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C[NH2+]CCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C[NH2+]CCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one; (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one](/img/structure/B1263618.png)


![1-tetradecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263622.png)




![N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263633.png)


